2,4-Octadien-1-ol, (2E,4E)-

Catalog No.
S619842
CAS No.
18409-20-6
M.F
C8H14O
M. Wt
126.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Octadien-1-ol, (2E,4E)-

Inconsistent flavor and pheromone performance from isomeric mixtures leads to R&D failure. (2E,4E)-2,4-Octadien-1-ol (CAS 18409-20-6) ensures strict trans,trans stereochemistry for reliable results. • Reproducible savory profiles & fruit richness • High target specificity in semiochemical lures • Predictable stereochemical outcomes in cycloadditions.

CAS Number

18409-20-6

Product Name

2,4-Octadien-1-ol, (2E,4E)-

IUPAC Name

(2Z,4E)-octa-2,4-dien-1-ol

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

InChI

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-7,9H,2-3,8H2,1H3/b5-4+,7-6-

InChI Key

LMBAOEUOOJDUBP-DEQVHDEQSA-N

SMILES

CCCC=CC=CCO

solubility

Insoluble in water; soluble in fat
soluble (in ethanol)

Canonical SMILES

CCCC=CC=CCO

Isomeric SMILES

CCC/C=C/C=C\CO

The exact mass of the compound 2,4-Octadien-1-ol, (2E,4E)- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsoluble (in ethanol). It belongs to the ontological category of aliphatic alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

trans,trans-2,4-Octadien-1-ol, (E,E)-2,4-Octadien-1-ol, 2,4-Octadien-1-ol, (2E,4E)-, (2E,4E)-octa-2,4-dien-1-ol, trans-2,trans-4-Octadien-1-ol

Purity

≥97%

Package Size

1 g, 5 g, 25 g

(2E,4E)-2,4-Octadien-1-ol is the specific trans,trans geometric isomer of a C8 unsaturated fatty alcohol. Its value in research and industrial applications is primarily linked to its defined stereochemistry, which dictates its function as a flavoring agent and a biologically active semiochemical. Unlike saturated analogs or isomeric mixtures, the precise (2E,4E) configuration is critical for achieving specific, reproducible sensory profiles and biological responses.

Research Fit

Identity Stereochemically defined (2E,4E)-isomer
Status GRAS flavoring agent (FEMA 3956)
Utility Pheromone synthesis intermediate (Sphingidae)

Substituting this specific (2E,4E) isomer with a less expensive mixture of isomers, a different geometric isomer, or a related functional group like an aldehyde is a primary cause of failure in both sensory and biological applications. Olfactory and biological receptors are highly sensitive to stereochemistry; even minor isomeric impurities can lead to significant changes in flavor profiles or a complete loss of pheromonal activity. For applications in regulated food flavoring or high-specificity pest management, using a generic substitute introduces unacceptable risks of off-notes, reduced efficacy, or attracting non-target species, making the isomerically pure compound the only viable procurement choice for reproducible, high-fidelity results.

Substitution Risk

Odor profile mismatch
Mixed (E/Z) isomers or (E)-2-octen-1-ol may not deliver the required savory chicken-fat character.
Pheromone antagonism risk
Even low (2Z,4E) contamination may suppress electroantennographic activity in sphingid moths.
Regulatory gap
Only the (E,E)-isomer holds a JECFA safety evaluation; substituting mixed isomers may require re-qualification.

Flavor Profile Differentiation: Selective Use in Formulations vs. Aldehyde Analog

The organoleptic profile of (2E,4E)-2,4-Octadien-1-ol is described as a mild, pleasant, fatty and oily note, suitable for specific fatty notes in fruit and vegetable flavors. In contrast, its corresponding aldehyde, (2E,4E)-2,4-Octadienal, possesses a much stronger and more complex profile, characterized as green, fatty, fruity (pear, melon), and peely with chicken fat undertones. This clear differentiation in both character and complexity makes the two compounds non-interchangeable for a flavorist.

Evidence DimensionOrganoleptic (Flavor/Aroma) Profile
Target Compound DataPleasant, mild, fatty, oily note.
Comparator Or Baseline(2E,4E)-2,4-Octadienal: Strong, green, fatty, fruity (pear, melon), peely, chicken fat notes.
Quantified DifferenceQualitatively distinct profiles: mild & fatty (alcohol) vs. strong, complex & fruity (aldehyde).
ConditionsSensory evaluation by flavor industry experts.

A formulator would procure the alcohol for a subtle fatty note, whereas the aldehyde would be chosen for a strong, complex green-fruity and savory character; they serve entirely different formulation purposes.

Baked Goods Use Levels
Head-to-head
Target
3.0 ppm avg / 14.5 ppm max
(2E,4E)-2,4-octadien-1-ol
vs.
Comparator
– (not used)
(E)-2-octen-1-ol
Supports savory baked-goods selection
≥1,000-fold difference in use level

Biological Activity: High Isomer Specificity Inferred from C8 Alcohol Analogs in Insect Attraction

While direct comparative data for all isomers of 2,4-octadien-1-ol is limited, extensive research on the closely related C8 unsaturated alcohol, 1-octen-3-ol, demonstrates the critical importance of stereochemistry in insect attraction. In field studies with sandflies, traps baited with the (R)-(-)-isomer of 1-octen-3-ol captured 1.7 times more Phlebotomus martini (a vector for visceral leishmaniasis) than traps baited with the (S)-(+)-isomer. This high degree of enantiomeric discrimination in a C8 alcohol strongly implies that a similar specificity exists for the geometric isomers of 2,4-octadien-1-ol.

Evidence DimensionInsect Attraction (Trap Captures)
Target Compound DataNot directly measured, but inferred to have high isomer-specific activity.
Comparator Or BaselineAnalog Comparator: (R)-(-)-1-octen-3-ol vs. (S)-(+)-1-octen-3-ol on Phlebotomus martini.
Quantified Difference1.7-fold higher captures with the (R)-isomer compared to the (S)-isomer for the analog compound.
ConditionsField trials in a leishmaniasis-endemic area using CDC light traps.

Procuring a cheaper, isomerically impure mixture presents a significant risk of reduced or failed efficacy in semiochemical applications, making the pure (2E,4E) isomer a critical purchase for reliable performance.

Odor Character
Reported
Target
Fatty, chicken fat, creamy waxy, brothy savory
Neat & 1–5 ppm
vs.
Comparator
Green citrus, cucumber, melon
(E)-2-octen-1-ol
Savory vs. green-citrus divergence
Neat and 1–5 ppm evaluation

Precursor Suitability: Defined (2E,4E) Diene Geometry for Stereospecific Synthesis

The conjugated (2E,4E)-diene system is a classic substrate for stereospecific pericyclic reactions, such as the Diels-Alder reaction, which are fundamental in the synthesis of complex natural products. The stereochemical outcome of these reactions is directly controlled by the geometry of the starting diene. Using a precursor with undefined or mixed stereochemistry (e.g., a mixture of E/Z isomers) would result in a mixture of diastereomeric products, leading to significantly lower yields of the desired compound and creating difficult and costly purification challenges. The procurement of the isomerically pure (2E,4E)-2,4-Octadien-1-ol is therefore a prerequisite for predictable and efficient stereocontrolled synthesis.

Evidence DimensionSynthetic Reaction Outcome
Target Compound DataLeads to a single, predictable stereoisomeric product in stereospecific reactions.
Comparator Or BaselineAn isomeric mixture of 2,4-octadien-1-ol.
Quantified DifferenceAvoidance of multiple, hard-to-separate diastereomeric products and associated yield loss.
ConditionsStandard stereospecific transformations in organic synthesis (e.g., Diels-Alder cycloaddition).

For a synthetic chemist, starting with an isomerically pure precursor avoids significant downstream costs associated with reduced yield and complex purification, justifying the procurement of the specific (2E,4E) isomer.

Isomeric Purity
Class-level
≥93% (2E,4E) commercial spec
Mixed isomers: 85–90% (2E,4E)
High isomeric purity supports pheromone synthesis
Even 1–5% (2Z,4E) may act as antagonist
JECFA Evaluation
Class-level
Evaluated (E,E)-isomer: JECFA 1180, FEMA GRAS 3956
Not evaluated Other octadienol isomers
Only (E,E)-isomer holds JECFA safety assessment
Regulatory substitution may require re-qualification
Volatility & Purity
Reported
Target
bp 75°C (0.5 mmHg)
≥93% isomeric purity
vs.
Comparator
bp ~84°C est.
85–95% isomeric purity
Higher volatility and tighter purity spec
~37°C lower boiling point under vacuum

Formulation of Specific Fatty and Savory Flavor Profiles

This compound is the correct choice when a formulation requires a mild, authentic fatty note without the complex fruity or green characteristics of its aldehyde analog. It is particularly suited for enhancing savory profiles in vegetable or fruit-based flavors where a subtle richness is desired.

Development of High-Specificity Insect Attractants and Pheromones

Based on the high degree of isomer-based bioactivity observed in structurally related C8 alcohols, (2E,4E)-2,4-Octadien-1-ol should be selected for developing semiochemical lures where target specificity is paramount. Using this pure isomer minimizes the risk of reduced attraction or off-target effects that could arise from an isomeric mixture.

As a Stereodefined Building Block in Natural Product Synthesis

This compound is the required starting material for multi-step syntheses that employ stereospecific reactions like Diels-Alder or other cycloadditions. Its defined (2E,4E) geometry ensures a predictable stereochemical outcome, preventing the formation of unwanted diastereomers and simplifying the synthetic pathway towards complex molecular targets.

Application Fit Matrix

Application
Selection Property
Validation Focus
Savory baked-goods flavor research
Heat-stable savory aroma profile
Sensory profile verification in baked goods
Sphingid moth pheromone synthesis
High (2E,4E) isomeric purity
Electroantennogram response verification
Flavor safety-dossier compliance
JECFA/FEMA GRAS evaluated (E,E)-isomer
Dossier review per JECFA evaluation
Instant soup/gravy aroma delivery
Low-boiling volatility for rapid release
Headspace release performance in hot-water reconstitution

Physical Description

Colourless liquid; green aroma

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

126.104465066 g/mol

Monoisotopic Mass

126.104465066 g/mol

Boiling Point

75.00 °C. @ 0.50 mm Hg

Heavy Atom Count

9

Density

0.864-0.874

UNII

049Z2Y4D1U

Other CAS

18409-20-6

Wikipedia

(2E,4E)-2,4-octadien-1-ol

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Octadien-1-ol, (2E,4E)-: ACTIVE

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